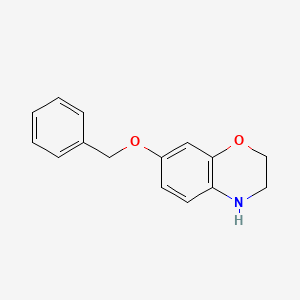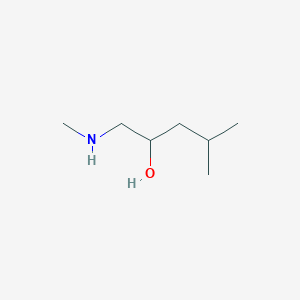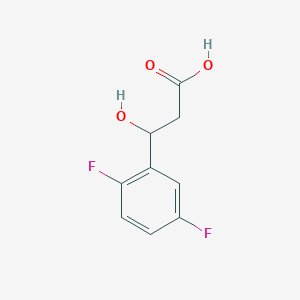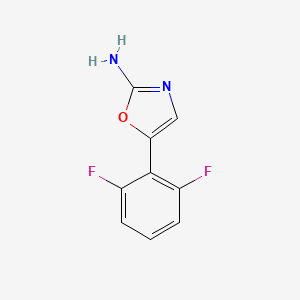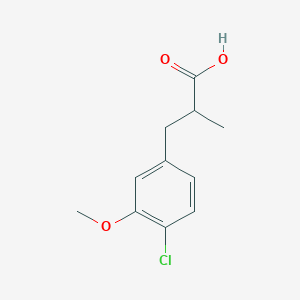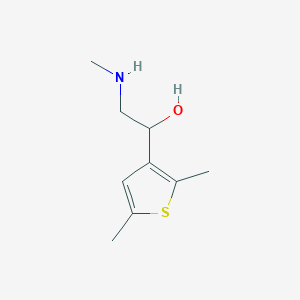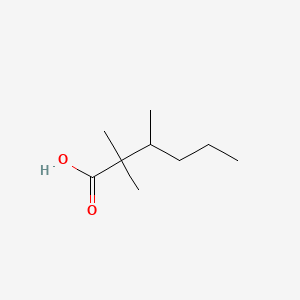![molecular formula C12H20O B15322857 (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol: is an organic compound with the molecular formula C12H20O . It features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique spatial arrangement. This compound is of interest in various fields of research, including synthetic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Bicyclo[2.2.1]heptane Formation: The bicyclo[2.2.1]heptane structure is introduced via a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol can be oxidized to form a ketone or an aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives. For example, the hydroxyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halides, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly those with rigid bicyclic structures.
Biology:
Biological Probes: The compound can be used as a probe to study the interactions of bicyclic structures with biological macromolecules.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in designing molecules with specific spatial configurations.
Industry:
Materials Science: The rigidity and stability of the bicyclo[2.2.1]heptane structure make this compound useful in the development of new materials with desirable mechanical properties.
Wirkmechanismus
The mechanism of action of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[2.2.1]heptane-2-methanol
- 2-Norbornanemethanol
- 2-(Hydroxymethyl)bicyclo[2.2.1]heptane
Comparison:
- Structural Uniqueness: (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is unique due to the presence of both a cyclopropyl group and a bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties.
- Reactivity: The combination of these two structural motifs results in unique reactivity patterns, making it a valuable compound for synthetic and mechanistic studies.
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
[1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H20O/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h9-11,13H,1-8H2 |
InChI-Schlüssel |
MULMEIGHVXCWKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2CC3(CC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


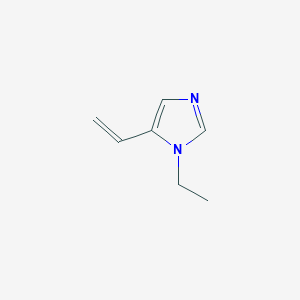

![rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
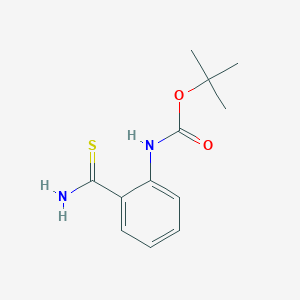

![rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)
